molecular formula C22H19Br2FN2O B609812 P7C3-A20

P7C3-A20

Cat. No.: B609812
M. Wt: 506.2 g/mol
InChI Key: XNLTWMQBJFWQOU-UHFFFAOYSA-N
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Description

P7C3-A20 (3,6-dibromo-beta-fluoro-N-(3-methoxyphenyl)-9H-carbazole-9-propanamine) is a neuroprotective aminopropyl carbazole derivative optimized from the parent compound P7C3. It enhances neuronal survival by stabilizing cellular energy metabolism, primarily through activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis . This mechanism supports mitochondrial function and mitigates oxidative stress, apoptosis, and excessive autophagy in energy-depleted neurons .

Preclinical studies demonstrate its efficacy across diverse neurological models, including:

  • Traumatic brain injury (TBI): Reduces cortical contusion volume, restores blood-brain barrier (BBB) integrity, and improves motor/cognitive outcomes .
  • Ischemic stroke: Extends therapeutic windows (up to 6 hours post-reperfusion) and improves functional recovery .
  • Neurodegenerative diseases: Protects dopaminergic neurons in Parkinson’s disease (PD) models and motor neurons in amyotrophic lateral sclerosis (ALS) .
  • Chemotherapy-induced peripheral neuropathy (CIPN): Prevents paclitaxel (PTX)-induced sensory neuron damage without interfering with antitumor efficacy .

This compound exhibits favorable pharmacokinetics, including oral bioavailability, sustained plasma exposure, and BBB penetration .

Preparation Methods

Structural Features and Design Rationale

P7C3-A20 (chemical formula: C₁₈H₁₈ClFNO₂) belongs to the aminopropyl carbazole class, characterized by a central carbazole core substituted with a fluorinated propylamine side chain and a methoxy-aniline moiety . The structural evolution from the original P7C3 compound involved two critical modifications:

  • Fluorination : Replacement of the hydroxyl group at the C3 position with fluorine to improve metabolic stability and blood-brain barrier permeability.

  • Methoxy Substitution : Introduction of a methoxy (-OCH₃) group at the para position of the aniline ring to enhance binding affinity to nicotinamide phosphoribosyltransferase (NAMPT), the enzyme responsible for NAD+ biosynthesis .

These modifications synergistically increased neuroprotective activity while maintaining low toxicity profiles, as evidenced by in vivo studies showing a 40% reduction in cerebral infarction volume at 10 mg/kg doses .

Synthetic Routes and Reaction Mechanisms

Core Scaffold Assembly

The synthesis of this compound begins with the construction of the carbazole nucleus through a Friedel-Crafts alkylation reaction. Key steps include:

  • Heterocycle Formation :

    • Condensation of 3-chloropropiophenone with aniline derivatives under acidic conditions yields the carbazole backbone.

    • Epoxidation of the intermediate allyl carbazole using meta-chloroperbenzoic acid (mCPBA) introduces an epoxide group at the C7 position .

  • Nucleophilic Ring-Opening :

    • The epoxide undergoes nucleophilic attack by 4-methoxyaniline in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O), forming the aminopropyl side chain.

    • Stereochemical control is achieved using optically active glycidol derivatives, ensuring the (R)-configuration at the C7 position .

Fluorination and Final Modification

The hydroxyl group at C3 is replaced via a two-step process:

  • Mitsunobu Reaction : Treatment with diethylaminosulfur trifluoride (DAST) converts the hydroxyl to a fluorine atom.

  • Purification : Crude product is purified through recrystallization from ethanol/water mixtures, achieving >98% purity by HPLC .

Optimization of Synthetic Protocols

Medicinal Chemistry Enhancements

A systematic structure-activity relationship (SAR) study identified critical modifications (Table 1):

Table 1: Activity Comparison of P7C3 Derivatives

CompoundModificationEC₅₀ (NAMPT Activation)Relative Potency vs. P7C3
P7C3Parent compound12.5 μM1.0x
This compoundF + OCH₃3.2 μM3.9x
P7C3-S243Pyridine substitution2.8 μM4.5x

Data adapted from large-scale SAR analyses involving 159 derivatives . The fluorine-methoxy combination in this compound increased NAMPT binding affinity by 290% compared to the parent compound.

Solvent and Catalyst Optimization

  • Solvent System : Transitioning from dichloromethane to dimethylacetamide (DMAc) improved reaction yields from 68% to 92% in the ring-opening step.

  • Catalyst Screening : Zinc triflate outperformed BF₃·Et₂O in minimizing side reactions, reducing epimerization from 15% to <2% .

Scalability and Industrial Production

Chromatography-Free Synthesis

A breakthrough in manufacturing involved eliminating column chromatography through:

  • Crystallization-Controlled Purification : Sequential recrystallization in heptane/ethyl acetate mixtures removes unreacted starting materials.

  • Flow Chemistry : Continuous processing of the epoxidation step reduced batch time from 48 hours to 6 hours, enabling 100-gram production runs .

Quality Control Metrics

  • Purity : ≥99.5% by reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

  • Chiral Purity : >99% enantiomeric excess confirmed via chiral stationary phase chromatography .

Analytical Characterization

Structural Elucidation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 6.92 (d, J = 8.8 Hz, 2H, methoxy-aniline), 4.21 (m, 1H, CH-F).

  • HRMS : m/z 342.1234 [M+H]⁺ (calculated 342.1238 for C₁₈H₁₈ClFNO₂) .

Stability Profiling

  • Forced Degradation Studies :

    • Acidic (0.1N HCl): 5% degradation after 24 hours.

    • Oxidative (3% H₂O₂): <2% degradation.

    • Photolytic: Stable under ICH Q1B conditions .

Chemical Reactions Analysis

P7C3-A20 undergoes several types of chemical reactions, including:

Scientific Research Applications

Traumatic Brain Injury (TBI)

P7C3-A20 has been extensively studied for its effects on TBI. In animal models, it was administered post-injury, demonstrating significant reductions in neuronal cell death and improvements in functional outcomes such as balance and memory . The treatment resulted in decreased hemorrhage and necrosis within the brain tissue, showcasing its protective effects against TBI-induced damage.

Ischemic Stroke

Research indicates that this compound exerts neuroprotective effects during ischemic events by promoting neuronal survival and reducing infarct size. In a study involving rats subjected to ischemic stroke, administration of this compound resulted in improved spatial memory and reduced neuronal loss . The compound's ability to enhance neurogenesis in the hippocampus further supports its potential as a therapeutic agent for stroke recovery.

Neurodegenerative Diseases

This compound shows promise in treating various neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease. Its role in protecting endothelial cells within the neurovascular unit suggests a mechanism through which it may mitigate early pathological changes associated with these diseases . Additionally, studies have indicated that this compound can halt chronic neurodegeneration processes initiated by TBI, which may be relevant for preventing subsequent neurodegenerative disorders .

Case Study 1: Chronic Traumatic Brain Injury

A notable study demonstrated that this compound administered one year after TBI could repair BBB integrity and restore cognitive functions in mice. The results highlighted a cessation of chronic axonal degeneration, suggesting long-term benefits of this compound treatment even after significant delays post-injury .

Case Study 2: Hypoxic-Ischemic Encephalopathy

In neonatal models of hypoxic-ischemic encephalopathy (HIE), this compound was effective in reducing neuronal apoptosis and improving motor functions without causing toxicity. This underscores its potential application in pediatric populations suffering from severe brain injuries .

Summary of Findings

The diverse applications of this compound across various neurological conditions underscore its significance as a neuroprotective agent. Its mechanisms involve inhibition of apoptosis, modulation of inflammatory responses, and preservation of BBB integrity. The compound's efficacy has been validated through numerous studies focusing on TBI, ischemic stroke, and neurodegenerative diseases.

Application AreaKey FindingsReference
Traumatic Brain InjuryReduced neuronal death; improved functional outcomes
Ischemic StrokeDecreased infarct size; enhanced spatial memory
Neurodegenerative DiseasesProtection against endothelial cell damage; improved cognitive functions
Hypoxic-Ischemic EncephalopathyReduced apoptosis; improved motor functions

Mechanism of Action

The primary mechanism of action of P7C3-A20 involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular levels of NAD, which is crucial for cellular energy metabolism and neuroprotection .

Comparison with Similar Compounds

NSI-189

NSI-189, a pro-neurogenic compound in clinical trials for major depressive disorder, primarily stimulates hippocampal neural precursor cell proliferation. However, P7C3-A20 surpasses NSI-189 in net neurogenesis by enhancing neuronal survival rather than proliferation. In mice, this compound increased hippocampal BrdU+ cell survival by 40% compared to NSI-189’s 20% .

Parameter This compound NSI-189
Mechanism Pro-survival via NAMPT/NAD+ pathway Pro-proliferative
Neurogenesis Efficacy 40% increase in BrdU+ cell survival 20% increase in BrdU+ cell proliferation
Clinical Stage Preclinical Phase II trials for depression
Safety No adverse effects in primates Transient hyperglycemia in rodents

PARP Inhibitors (e.g., A-861696)

A-861696, a PARP inhibitor, protects against chemotherapy-induced neuropathy but shows inferior efficacy to this compound in aggressive models. This compound reduced mechanical allodynia by 100% in PTX-treated rats, whereas A-861696 achieved only 50% reduction .

Parameter This compound A-861696
Target NAMPT/NAD+ pathway PARP inhibition
CIPN Efficacy 100% prevention of mechanical allodynia 50% reduction in allodynia
Cancer Compatibility No interference with PTX antitumor activity Not reported

Dimebon

Dimebon, an antihistamine repurposed for neurodegeneration, lacks pro-neurogenic and neuroprotective efficacy in PD and ALS models.

Parameter This compound Dimebon
Neuroprotection 70% neuron survival in PD models No efficacy in PD/ALS models
Mechanism NAMPT/NAD+ activation Weak mitochondrial stabilization

Market Antidepressants (e.g., SSRIs)

This compound outperformed fluoxetine and imipramine in promoting hippocampal neurogenesis (2-fold increase in BrdU+/NeuN+ neurons vs. 1.2–1.5-fold for SSRIs) . Its unique survival-enhancing mechanism may benefit treatment-resistant depression.

Key Advantages of this compound

  • Dual Action : Combats neuronal death and enhances NAD+-dependent repair mechanisms .
  • Broad Therapeutic Window : Effective up to 6 hours post-stroke and 12 months post-TBI .
  • Safety: No interference with chemotherapy or tumor growth .
  • Cross-Species Efficacy : Validated in rodents, primates, and C. elegans .

Data Tables

Table 1: Efficacy in Neurodegenerative Models

Disease Model This compound Outcome Comparator Outcome Reference
TBI (rats) 50% reduction in contusion volume Vehicle: No reduction
Ischemic Stroke (rats) 30% improvement in motor recovery Delayed treatment efficacy
PD (mice) 70% dopaminergic neuron survival Dimebon: 0% survival
ALS (mice) 40% motor neuron preservation P7C3-S321: 25% preservation

Table 2: Pharmacokinetic Properties

Property This compound NSI-189
Oral Bioavailability >80% in primates 60–70% in rodents
Half-life 8–12 hours 4–6 hours
BBB Penetration Yes Limited

Biological Activity

P7C3-A20 is a novel aminopropyl carbazole compound recognized for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and other neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound primarily functions through the modulation of the NAD+ (nicotinamide adenine dinucleotide) pathway, which is crucial for cellular metabolism and energy production. The compound enhances NAD+ levels, thereby activating Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a significant role in protecting neurons from oxidative stress and inflammation .

Key Mechanisms:

  • NAD+ Enhancement : this compound facilitates NAD+ flux, which is vital for numerous cellular processes.
  • Mitochondrial Protection : It mitigates mitochondrial damage and dysfunction, which are often exacerbated during neuroinflammatory responses .
  • Blood-Brain Barrier (BBB) Integrity : The compound has been shown to preserve BBB integrity by reducing permeability and protecting endothelial cells from oxidative damage .

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical models of neurological injury.

Traumatic Brain Injury (TBI)

In a study involving mice subjected to TBI, treatment with this compound one year post-injury resulted in significant restoration of cognitive function and repair of BBB integrity. Key findings include:

  • Reduction in Axonal Degeneration : this compound treatment halted chronic axonal degeneration associated with TBI .
  • Improved Cognitive Outcomes : Mice treated with this compound showed enhanced cognitive performance compared to control groups .

Intracerebral Hemorrhage (ICH)

Research on collagenase-induced ICH models indicated that this compound:

  • Diminished Lesion Volume : The compound significantly reduced the volume of brain lesions caused by ICH.
  • Decreased Neuroinflammation : RNA sequencing revealed that this compound effectively suppressed pro-inflammatory microglial activity, contributing to better neurological outcomes .

Data Tables

The following table summarizes key findings from studies on this compound's effects on various neurological conditions:

ConditionModel TypeKey FindingsReference
Traumatic Brain InjuryMouse ModelRestored BBB integrity, improved cognitive function
Intracerebral HemorrhageMouse ModelReduced lesion volume, decreased neuroinflammation
Ischemic StrokeRodent ModelNeuroprotective effects on hippocampal neurons

Case Studies

  • Case Study on TBI : A study published in Proceedings of the National Academy of Sciences demonstrated that administering this compound after TBI led to significant improvements in both behavioral tests and histological assessments of brain tissue integrity. Mice treated with this compound exhibited less IgG infiltration and reduced microglial activation compared to untreated controls .
  • Case Study on ICH : In a recent study focusing on ICH, this compound was found to significantly mitigate brain edema and neuronal apoptosis. The treatment not only preserved BBB function but also improved overall survival rates in treated animals compared to those receiving standard care .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms underlying P7C3-A20’s neuroprotective effects?

this compound exerts neuroprotection through multiple pathways:

  • PI3K/AKT/GSK3β Activation : Reduces ischemic injury by enhancing cell survival signals and mitigating apoptosis in rodent stroke models .
  • Autophagy Inhibition : Suppresses excessive autophagy post-TBI by downregulating LC3-II and stabilizing p62 protein, preventing neuronal death .
  • NAMPT-Mediated NAD Recovery : Stabilizes cellular energy levels by augmenting nicotinamide phosphoribosyltransferase (NAMPT) activity, critical for neuroprotection in stroke and peripheral neuropathy models .
  • Anti-inflammatory Action : Inhibits mTOR phosphorylation, reducing neuroinflammation (e.g., TNF-α, MCP-1) in optic nerve crush models .

Q. Which experimental models are most suitable for studying this compound’s efficacy?

  • In Vitro :

  • PC12 cells subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions .
    • In Vivo :
  • Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rats/mice to assess infarct volume and cognitive recovery .
  • Traumatic Brain Injury (TBI) : Controlled cortical impact in rats to evaluate autophagy/apoptosis modulation .
  • Neurodegeneration : Rodent models of Parkinson’s disease, ALS, and radiation-induced cognitive decline .
  • Optic Nerve Injury : Crush models to study retinal ganglion cell survival and mTOR pathway inhibition .

Q. How can researchers assess this compound’s impact on neurogenesis in preclinical studies?

  • BrdU Labeling : Quantify hippocampal neurogenesis via bromodeoxyuridine (BrdU) incorporation in surviving neurons .
  • Behavioral Tests :

  • Morris Water Maze : Evaluate spatial memory recovery post-stroke .
  • Cylinder Test/Grid Walk : Assess sensorimotor function in TBI models .
    • Histopathology : Measure cortical and hippocampal cell density using Nissl staining .

Advanced Research Questions

Q. How can conflicting data on this compound’s signaling pathways (e.g., PI3K/AKT vs. mTOR inhibition) be reconciled?

  • Context-Dependent Mechanisms : Pathway dominance may vary by injury type (e.g., mTOR inhibition in optic nerve injury vs. PI3K/AKT activation in stroke) .
  • Crosstalk Analysis : Use phosphoproteomics to map interactions between pathways. For example, mTOR suppression may indirectly enhance PI3K/AKT signaling via compensatory feedback .
  • Dose-Dependent Effects : Titrate this compound concentrations in vitro to identify threshold levels for pathway activation .

Q. What dosing regimens optimize this compound efficacy in chronic versus acute injury models?

  • Acute Injury (e.g., Stroke/TBI) :

  • Immediate Post-Injury : 7-day administration post-MCAO improves motor and cognitive outcomes .
  • Delayed Treatment : Single daily doses for 30 days restore blood-brain barrier (BBB) integrity and reduce chronic neurodegeneration .
    • Chronic Models (e.g., Age-Related Cognitive Decline) :
  • Long-Term Administration : 38-week regimens in primates show sustained neurogenesis without toxicity, suggesting translatability to humans .

Q. What methodologies confirm this compound’s BBB permeability and in vivo bioactivity?

  • Pharmacokinetic Profiling :

  • LC-MS/MS : Quantify plasma and brain tissue concentrations to verify BBB penetration .
    • Functional Biomarkers :
  • NAD+ Levels : Measure via enzymatic assays to confirm NAMPT-mediated energy stabilization .
  • TUNEL Staining : Validate apoptosis reduction in TBI models .
    • BBB Integrity Assays :
  • Electron Microscopy : Visualize endothelial repair in cortical/hippocampal regions .
  • Immunoglobulin Infiltration : Assess BBB leakage via IgG immunohistochemistry .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use longitudinal studies to differentiate transient versus sustained effects (e.g., autophagy inhibition may be acute, while neurogenesis requires prolonged treatment) .
  • Experimental Design : Incorporate sham-operated controls and blinded outcome assessments to minimize bias in behavioral tests .
  • Statistical Rigor : Apply Scheffé’s or Tukey’s post hoc tests for multi-group comparisons in neuroinflammatory marker analysis .

Properties

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLTWMQBJFWQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a vial containing N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide (21.0 mg, 0.030 mmol; see representative procedure 4) was added lithium hydroxide (3.2 mg, 0.134 mmol), dimethylformamide (0.5 ml, 0.06 M) and mercaptoacetic acid (4.2 ul 0.060 mmol). After stirring at rt for 1 h the reaction mixture was diluted with EtOAc and washed sequentially with water, saturated sodium bicarbonate solution, water (3×) and brine. The organic layer was dried over Na2SO4, filtered and condensed. The crude reaction mixture was purified in 30% EtOAc/hexanes (+0.2% TEA), with 13.6 mg isolated. Yield=88%
Name
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide
Quantity
21 mg
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3.2 mg
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0.5 mL
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Synthesis routes and methods II

Procedure details

DAST [(Et2NSF3) 0.12 ml, 0.916 mmol] was added dropwise to a solution of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol (0.102 g, 0.203 mmol) in 6.0 ml of anhydrous DCM at −78° C. The reaction was stirred at −78° C. for one hour before being slowly warmed to 0° C. over 5 hours. The reaction was quenched by addition of phosphate buffer (pH=8) and extracted with DCM. The aqueous phase was extracted twice with 10 ml DCM. The combined organics were dried over Na2SO4, filtered and concentrated. The crude reaction material was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA). Fractions containing the desired fluorinated product were further purified with 40% EtOAc/hexanes (+0.1% TEA). Isolated 5.7 mg desired product.
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0.12 mL
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0.102 g
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6 mL
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Synthesis routes and methods III

Procedure details

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